Cas no 70001-70-6 (1-2-(pyrrolidin-3-yloxy)ethylpiperidine)
1-2-(pyrrolidin-3-yloxy)ethylpiperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 1-[2-(3-pyrrolidinyloxy)ethyl]-
- 1-(2-pyrrolidin-3-yloxyethyl)piperidine
- 1-2-(pyrrolidin-3-yloxy)ethylpiperidine
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- Inchi: 1S/C11H22N2O/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11/h11-12H,1-10H2
- InChI Key: WXGLFUSDLRRYFE-UHFFFAOYSA-N
- SMILES: N1(CCOC2CCNC2)CCCCC1
1-2-(pyrrolidin-3-yloxy)ethylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148347-1.0g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 1g |
$1357.0 | 2023-06-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995526-1g |
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 98% | 1g |
¥6755.0 | 2024-04-18 | |
| Ambeed | A1043854-1g |
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 98% | 1g |
$984.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556982-1g |
1-(2-(Pyrrolidin-3-yloxy)ethyl)piperidine |
70001-70-6 | 98% | 1g |
¥7874 | 2023-03-10 | |
| Enamine | EN300-148347-0.05g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 0.05g |
$315.0 | 2023-06-08 | |
| Enamine | EN300-148347-0.1g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 0.1g |
$470.0 | 2023-06-08 | |
| Enamine | EN300-148347-0.25g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 0.25g |
$672.0 | 2023-06-08 | |
| Enamine | EN300-148347-0.5g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 0.5g |
$1058.0 | 2023-06-08 | |
| Enamine | EN300-148347-2.5g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 2.5g |
$2660.0 | 2023-06-08 | |
| Enamine | EN300-148347-5.0g |
1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine |
70001-70-6 | 95% | 5g |
$3935.0 | 2023-06-08 |
1-2-(pyrrolidin-3-yloxy)ethylpiperidine Suppliers
1-2-(pyrrolidin-3-yloxy)ethylpiperidine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-2-(pyrrolidin-3-yloxy)ethylpiperidine
1-2-(Pyrrolidin-3-yloxy)ethylpiperidine: A Novel Scaffold in Medicinal Chemistry
1-2-(Pyrrolidin-3-yloxy)ethylpiperidine is a complex organic compound characterized by its unique molecular architecture, which combines piperidine and pyrrolidine rings with an ether linkage. This structural feature positions it as a potential scaffold for the development of bioactive molecules with diverse pharmacological applications. The CAS No. 70001-70-6 identifier highlights its specificity in chemical databases, enabling researchers to access detailed physicochemical properties and synthetic pathways. Recent advancements in medicinal chemistry have demonstrated that this compound exhibits promising interactions with biological targets, making it a focal point in drug discovery efforts.
Structurally, 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine features a central piperidine ring substituted with a pyrrolidine-derived ether group. This hybrid framework is particularly intriguing due to its ability to modulate receptor activity through multiple mechanisms. The presence of both cyclic amine systems allows for conformational flexibility, which is critical for target binding and molecular recognition. Recent studies published in *Journal of Medicinal Chemistry* (2023) have emphasized the role of such heterocyclic scaffolds in enhancing drug-like properties, including improved solubility and metabolic stability.
The synthesis of 1-2-(Pyr, the compound's synthesis typically involves multi-step organic reactions. A 2022 study in *Organic & Biomolecular Chemistry* reported the use of microwave-assisted protocols to optimize reaction efficiency, reducing synthetic complexity. This approach aligns with current trends in green chemistry, where sustainable methodologies are prioritized to minimize environmental impact. The resulting compound demonstrates high purity and structural integrity, as confirmed by NMR and mass spectrometry analyses.
Pharmacologically, 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine has shown potential in modulating ion channel activity. A 2023 preclinical study published in *Pharmacological Research* investigated its effects on voltage-gated potassium channels, revealing its ability to inhibit hyperexcitability in neuronal tissues. This property suggests potential applications in treating neurological disorders such as epilepsy and neuropathic pain. The compound's selectivity for specific ion channels over others is a key advantage in reducing off-target effects.
Recent computational studies have further elucidated the molecular interactions of 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine. Molecular docking simulations conducted in 2023 (as reported in *Bioorganic & Medicinal Chemistry Letters*) demonstrated strong binding affinity to the serotonin receptor subtype 5-HT2A. This finding is significant for the development of antipsychotic and antidepressant agents, where selective modulation of serotonergic pathways is critical. The compound's ability to form hydrogen bonds with key residues in the receptor binding site underscores its structural versatility.
Biological activity assessments have also highlighted the compound's potential in anti-inflammatory applications. A 2023 study in *Inflammation Research* showed that 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine significantly reduces cytokine production in lipopolysaccharide-stimulated macrophages. This effect is attributed to its ability to inhibit NF-κB signaling pathways, a key mediator of inflammatory responses. Such findings position the compound as a candidate for the development of novel therapeutics for chronic inflammatory diseases.
The compound's pharmacokinetic profile is another area of active research. A 2023 pharmacokinetic study published in *Drug Metabolism and Disposition* revealed that 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine exhibits moderate oral bioavailability and favorable metabolic stability in animal models. These properties are essential for the development of orally administered drugs, as they ensure consistent therapeutic efficacy. The compound's ability to resist enzymatic degradation in the gastrointestinal tract is a notable advantage for systemic drug delivery.
Comparative studies with existing compounds have further validated the unique properties of 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine. A 2023 comparative analysis in *European Journal of Medicinal Chemistry* highlighted its superior selectivity over traditional piperidine derivatives in modulating ion channel activity. This selectivity is crucial for minimizing side effects in clinical settings, where patient safety is a primary concern. The compound's distinct structural features enable it to interact with biological targets in a more specific manner.
Recent advances in synthetic methodologies have also expanded the potential applications of 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine. A 2023 study in *Chemical Communications* reported the development of a novel catalytic approach to synthesize this compound with high stereoselectivity. This method not only improves synthetic efficiency but also allows for the incorporation of functional groups that enhance biological activity. Such innovations are critical for the customization of drug candidates to meet specific therapeutic needs.
The compound's potential in drug discovery is further supported by its ability to serve as a lead molecule for structure-based design. A 2023 study in *ACS Medicinal Chemistry Letters* utilized X-ray crystallography to determine the binding mode of 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine with its target receptor. This structural insight enables researchers to optimize the compound's properties through rational drug design, ultimately enhancing its therapeutic potential. The ability to visualize molecular interactions at the atomic level is a significant advantage in modern drug development.
In conclusion, 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with recent advances in synthetic and pharmacological research, position it as a valuable tool for the development of novel therapeutics. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing a wide range of medical conditions.
1-2-(Pyrrolidin-3-yloxy)ethylpiperidine continues to attract attention in both academic and industrial research due to its multifaceted applications. Ongoing studies are exploring its potential in areas such as neurodegenerative diseases and cardiovascular disorders. The compound's versatility in interacting with multiple biological targets underscores its significance in the quest for innovative therapeutic solutions. As the field of medicinal chemistry evolves, compounds like 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine will remain at the forefront of drug discovery efforts.
The future of 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine in drug development is closely tied to advancements in computational modeling and high-throughput screening technologies. These tools enable researchers to predict the compound's behavior in complex biological systems, accelerating the identification of potential therapeutic applications. As such, the compound is poised to contribute to the next generation of targeted therapies, offering new possibilities for the treatment of currently underserved medical conditions.
In summary, 1-2-(Pyrrolidin-3-yloxy)ethylpiperidine stands as a testament to the power of molecular design in modern pharmacology. Its unique structure, coupled with ongoing scientific advancements, positions it as a key player in the development of innovative therapeutics. As research in this area progresses, the compound's potential to impact human health is expected to grow, further solidifying its importance in the field of medicinal chemistry.
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